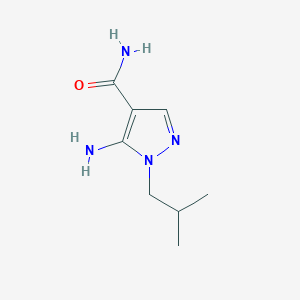
1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- is a heterocyclic compound with a pyrazole ring structure. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with various reagents under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been studied as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs (Fibroblast Growth Factor Receptors). This interaction leads to the inhibition of FGFR signaling pathways, which play a critical role in various cancers .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole ring structure but with a methyl group instead of a 2-methylpropyl group.
4-Amino-1H-pyrazole-5-carboxamide hydrochloride: This compound has a similar structure but with a different substitution pattern.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a pan-FGFR covalent inhibitor sets it apart from other similar compounds .
Biological Activity
1H-Pyrazole-4-carboxamide, specifically the derivative 5-amino-1-(2-methylpropyl)-, has garnered attention due to its potential biological activities, particularly in oncology as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.
The compound's chemical structure is characterized by the following attributes:
- Molecular Formula : C10H18N4O
- Molecular Weight : 210.28 g/mol
- CAS Number : 2171315-46-9
The primary mechanism through which 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide exerts its biological effects is through the inhibition of FGFRs. Aberrant activation of FGFRs is implicated in various cancers, making them a target for therapeutic intervention. The compound has shown to bind covalently to FGFRs, particularly targeting both wild-type and mutant forms, thus overcoming common resistance mechanisms associated with FGFR inhibitors.
Anticancer Activity
Recent studies highlight the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at nanomolar concentrations, suggesting strong anticancer potential. Notably, a representative compound from this series demonstrated nanomolar activity against various FGFRs:
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
These findings underscore the compound's potential as a therapeutic agent in treating cancers associated with FGFR dysregulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the pyrazole ring and substituents significantly influence biological activity. The presence of the amino group and the specific alkyl chain enhances binding affinity and selectivity towards FGFRs.
Case Studies
A study published in Frontiers in Chemistry explored a series of synthesized pyrazole derivatives, including 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide. The research demonstrated that these compounds exhibited not only anticancer properties but also anti-inflammatory effects, broadening their therapeutic applications .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)4-12-7(9)6(3-11-12)8(10)13/h3,5H,4,9H2,1-2H3,(H2,10,13) |
InChI Key |
ZGUOXDFUBHACIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















